![molecular formula C30H41NO6 B14379859 4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate CAS No. 89882-74-6](/img/structure/B14379859.png)
4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate is an organic compound with the molecular formula C30H41NO6 It is a derivative of benzoate, characterized by the presence of a hexadecyloxycarbonyl group and a nitrobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-(hexadecyloxy)carbonylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-[(Hexadecyloxy)carbonyl]phenyl 4-aminobenzoate.
Reduction: Formation of hexadecanol and 4-nitrobenzoic acid.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues.
Industry: Utilized in the development of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester linkage can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in targeted applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoic acid: Shares the nitrobenzoate moiety but lacks the hexadecyloxycarbonyl group.
Hexadecanol: Contains the long alkyl chain but lacks the aromatic and nitro groups.
4-Aminobenzoic acid: Similar aromatic structure but with an amino group instead of a nitro group.
Uniqueness
4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate is unique due to the combination of a long alkyl chain, an ester linkage, and a nitro group. This combination imparts distinct chemical and physical properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
89882-74-6 |
|---|---|
Molekularformel |
C30H41NO6 |
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
(4-hexadecoxycarbonylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-36-29(32)25-18-22-28(23-19-25)37-30(33)26-16-20-27(21-17-26)31(34)35/h16-23H,2-15,24H2,1H3 |
InChI-Schlüssel |
RZCJTGJGVHMJJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




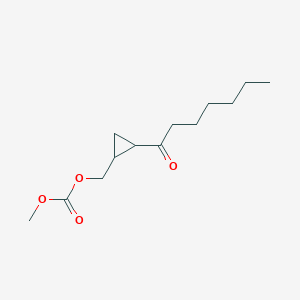
![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
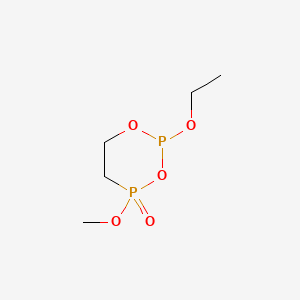
![{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene](/img/structure/B14379808.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)
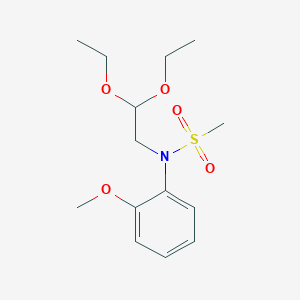
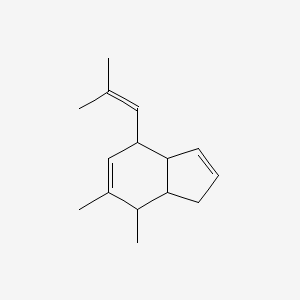

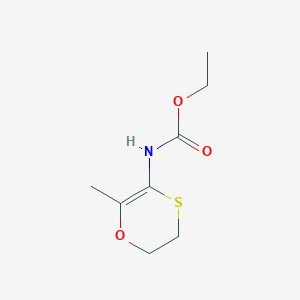
oxophosphanium](/img/structure/B14379860.png)

![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
